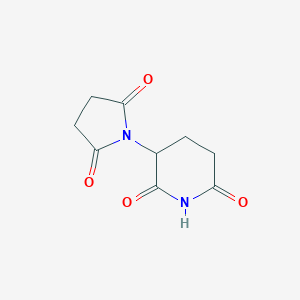
2-Succinimidoglutarimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Succinimidoglutarimide, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1.1 Cytotoxic Agents
Research has indicated that derivatives of succinimide, including 2-succinimidoglutarimide, exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from succinimides have been tested against glioblastoma and triple-negative breast cancer cells, showing IC50 values as low as 35 nM, indicating potent anti-cancer properties . The structural modifications of these compounds can lead to enhanced efficacy, making them valuable candidates for further development in cancer therapeutics.
1.2 Protein Synthesis Inhibition
Succinimide-containing compounds have been investigated for their ability to inhibit protein synthesis. For example, chlorolissoclimide, a succinimide derivative, has demonstrated the ability to bind to the eukaryotic ribosome, inhibiting translation processes essential for cell growth . This mechanism highlights the potential of this compound and its analogs as tools in the development of novel anti-cancer therapies targeting translation mechanisms.
Biochemical Applications
2.1 CRBN Binding and PROTAC Development
The compound has been explored in the context of Cereblon (CRBN) binding, which is crucial for the design of PROTACs (Proteolysis Targeting Chimeras). Studies have shown that succinimides can serve as effective ligands for CRBN, facilitating targeted protein degradation . This application is particularly relevant in drug discovery for targeting previously "undruggable" proteins, expanding the therapeutic landscape for various diseases.
2.2 Mechanistic Studies
Furthermore, this compound has been utilized in mechanistic studies involving racemization processes in proteins. Understanding these pathways is vital for insights into aging and related molecular biology phenomena . The compound's role in such studies underscores its importance beyond therapeutic applications.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has been investigated for its potential in polymer chemistry, particularly in the upcycling of poly(succinates) into N-substituted succinimides. This process involves using ionic liquids to enhance the reactivity of amines with poly(succinates), leading to valuable succinimide derivatives . Such applications not only contribute to sustainable practices but also open avenues for creating new materials with desirable properties.
Summary of Applications
The following table summarizes key findings related to the applications of this compound:
特性
CAS番号 |
1608-85-1 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C9H10N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12,15) |
InChIキー |
HHSYPPYKDPFHGB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)CCC2=O |
Key on ui other cas no. |
19246-23-2 |
同義語 |
3-(2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















